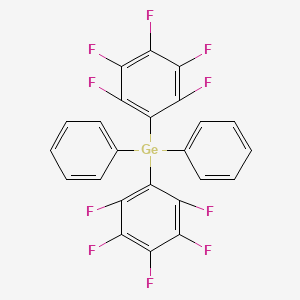
Bis(pentafluorophenyl)diphenylgermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentafluorophenyl)diphenylgermane is an organogermanium compound with the molecular formula C24H10F10Ge. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound consists of a germanium atom bonded to two diphenyl groups and two pentafluorophenyl groups, giving it a distinctive structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentafluorophenyl)diphenylgermane typically involves the reaction of diphenylgermanium dichloride with pentafluorophenyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The general reaction scheme is as follows:
(C6H5)2GeCl2+2C6F5Li→(C6H5)2Ge(C6F5)2+2LiCl
The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to optimize yield and minimize impurities. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(pentafluorophenyl)diphenylgermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Germanium hydrides.
Substitution: Various substituted germanium compounds depending on the substituent introduced.
Scientific Research Applications
Bis(pentafluorophenyl)diphenylgermane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including semiconductors and polymers.
Mechanism of Action
The mechanism by which bis(pentafluorophenyl)diphenylgermane exerts its effects involves interactions with various molecular targets. The pentafluorophenyl groups enhance the compound’s electron-withdrawing properties, making it a strong Lewis acid. This allows it to participate in various catalytic processes and chemical transformations. The germanium atom can also form stable complexes with other elements, facilitating its use in material science and catalysis.
Comparison with Similar Compounds
Similar Compounds
Bis(pentafluorophenyl)borane: Similar in structure but contains boron instead of germanium.
Diphenylgermane: Lacks the pentafluorophenyl groups, resulting in different chemical properties.
Pentafluorophenylgermane: Contains only one pentafluorophenyl group, leading to different reactivity.
Uniqueness
Bis(pentafluorophenyl)diphenylgermane is unique due to the presence of both diphenyl and pentafluorophenyl groups, which impart distinct electronic and steric properties. This makes it highly versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H10F10Ge |
|---|---|
Molecular Weight |
560.9 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)-diphenylgermane |
InChI |
InChI=1S/C24H10F10Ge/c25-13-15(27)19(31)23(20(32)16(13)28)35(11-7-3-1-4-8-11,12-9-5-2-6-10-12)24-21(33)17(29)14(26)18(30)22(24)34/h1-10H |
InChI Key |
SNIFHELONUZNCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















